1-Ethyl-4-(4-methylsulfanylbutoxy)benzene
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Overview
Description
1-Ethyl-4-(4-methylsulfanylbutoxy)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with an ethyl group and a 4-(4-methylsulfanylbutoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-methylsulfanylbutoxy)benzene typically involves the following steps:
Formation of the 4-(4-methylsulfanylbutoxy) group: This can be achieved by reacting 4-bromobutyl methyl sulfide with sodium ethoxide to form 4-(methylsulfanyl)butanol, which is then converted to 4-(methylsulfanyl)butyl bromide.
Attachment to the benzene ring: The 4-(methylsulfanyl)butyl bromide is then reacted with 1-ethyl-4-hydroxybenzene in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-methylsulfanylbutoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid, halogens (Cl₂, Br₂).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-Ethyl-4-(4-methylsulfanylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic ethers on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-methylsulfanylbutoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic ring and functional groups. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-methoxybenzene: Similar structure but with a methoxy group instead of the 4-(4-methylsulfanylbutoxy) group.
1-Ethyl-4-(4-methylthio)butylbenzene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
1-Ethyl-4-(4-methylsulfanylbutoxy)benzene is unique due to the presence of both an ethyl group and a 4-(4-methylsulfanylbutoxy) group on the benzene ring, which can impart distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-4-(4-methylsulfanylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-3-12-6-8-13(9-7-12)14-10-4-5-11-15-2/h6-9H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCLXVMHPZWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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